Cas no 2248350-22-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate structure](https://ja.kuujia.com/scimg/cas/2248350-22-1x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate 化学的及び物理的性質
名前と識別子
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- 2248350-22-1
- EN300-6522805
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate
-
- インチ: 1S/C20H13ClN2O4S/c21-12-5-6-15-16(11-12)22-9-7-17(15)28-10-8-18(24)27-23-19(25)13-3-1-2-4-14(13)20(23)26/h1-7,9,11H,8,10H2
- InChIKey: PXHDDKMAAGEMQB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C=1)=NC=CC=2SCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 412.0284558g/mol
- どういたいしつりょう: 412.0284558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6522805-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
Enamine | EN300-6522805-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
Enamine | EN300-6522805-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
Enamine | EN300-6522805-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 | |
Enamine | EN300-6522805-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
Enamine | EN300-6522805-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
Enamine | EN300-6522805-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
Enamine | EN300-6522805-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate |
2248350-22-1 | 95.0% | 0.05g |
$600.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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10. Book reviews
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoateに関する追加情報
Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate (CAS: 2248350-22-1)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate (CAS: 2248350-22-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. The presence of the 7-chloroquinoline moiety, known for its pharmacological properties, combined with the isoindole-1,3-dione group, suggests a dual mechanism of action involving both enzyme inhibition and modulation of cellular signaling pathways. Preliminary in vitro studies have demonstrated significant inhibitory effects on key inflammatory markers, such as TNF-α and IL-6, at micromolar concentrations.
In terms of synthesis, researchers have optimized a multi-step protocol to achieve high yields of the target compound. The process involves the coupling of 7-chloro-4-mercaptoquinoline with a propanoate derivative bearing the isoindole-1,3-dione group, followed by purification via column chromatography. The synthetic route has been validated through NMR and mass spectrometry, confirming the structural integrity of the final product.
Further investigations into the compound's pharmacokinetic properties have revealed moderate bioavailability and favorable tissue distribution profiles in rodent models. However, challenges remain in improving its metabolic stability, as rapid clearance via hepatic metabolism has been observed. Current efforts are focused on structural modifications to enhance its half-life and reduce off-target effects.
The potential applications of this compound extend beyond anti-inflammatory and anti-cancer therapies. Recent exploratory studies have suggested its utility in targeting parasitic infections, particularly those caused by Plasmodium species. The chloroquinoline component, a well-known antimalarial pharmacophore, may contribute to its efficacy against drug-resistant strains of malaria.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoate represents a versatile chemical entity with broad therapeutic potential. Ongoing research aims to elucidate its precise molecular targets and optimize its pharmacological profile for clinical development. Future studies should focus on in vivo efficacy and safety assessments to validate its therapeutic promise.
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